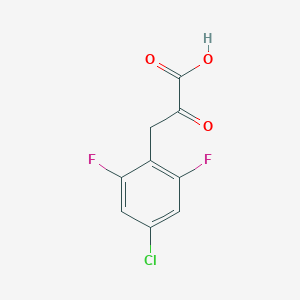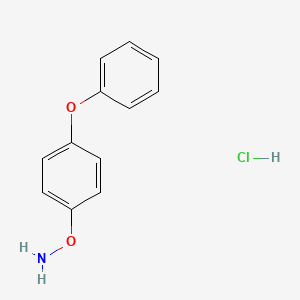
3-(1,2-Dihydro-5-acenaphthylenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD17480803 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of MFCD17480803 involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and stability of the final product.
Industrial Production Methods
For industrial-scale production, the preparation method is designed to be simple and easy to implement. This involves large-scale reactions under controlled conditions to produce the methanesulfonate crystal form of MFCD17480803 with good solubility and stability .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD17480803 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
MFCD17480803 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is used in biological assays to understand its effects on cellular processes and pathways.
Medicine: MFCD17480803 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound’s stability and reactivity make it useful in industrial processes, including the production of pharmaceuticals and other chemicals
Mécanisme D'action
The mechanism of action of MFCD17480803 involves its interaction with specific molecular targets and pathways. The compound binds to particular enzymes or receptors, altering their activity and leading to various biological effects. This interaction can modulate cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to MFCD17480803 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit comparable reactivity and stability.
Uniqueness
What sets MFCD17480803 apart from its similar compounds is its unique combination of stability and reactivity, making it particularly valuable for specific applications in research and industry. Its ability to undergo various chemical reactions while maintaining stability under different conditions highlights its versatility .
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
3-(1,2-dihydroacenaphthylen-5-yl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-10-4-5-11-6-7-13(12-8-16-9-12)14(3-1)15(10)11/h1-3,6-7,12,16H,4-5,8-9H2 |
Clé InChI |
BXPLBYAWJROSPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)C4CNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)
![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)

![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)






![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)

![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)
